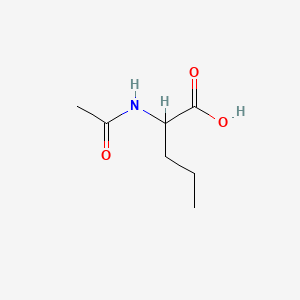

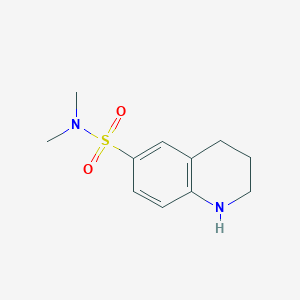

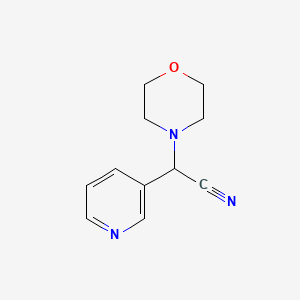

n,n-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of n,n-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide and related compounds often involves strategies like Pictet-Spengler condensation, Friedel-Crafts cyclization, and various sulfonamide formation reactions. For instance, the synthesis of 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides, which share structural similarities, involves the incorporation of the sulfonamide function to target specific pharmacological activities (Gitto et al., 2009). Another approach involves the reaction of N-sulfonyl-β-phenethylamines with α-chloro-α-phenylselenoesters, demonstrating the versatility in generating tetrahydroisoquinoline scaffolds (Silveira et al., 1999).

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives is characterized by the presence of a tetrahydroquinoline core, often substituted with various functional groups, including sulfonamides. These modifications play a crucial role in defining the compound's chemical and physical properties. Structural studies, such as X-ray crystallography, provide detailed insights into the arrangement of atoms and the geometry of these molecules (Bougheloum et al., 2013).

Chemical Reactions and Properties

Tetrahydroquinoline sulfonamides participate in a variety of chemical reactions, influenced by the functional groups attached to the core structure. The sulfonamide group, in particular, offers sites for further chemical modifications and interactions with biological targets. These compounds are synthesized through reactions that involve key intermediates and catalysts, leading to a broad range of derivatives with varying biological activities (Yavari et al., 2014).

Physical Properties Analysis

The physical properties of n,n-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. These properties are critical for the compound's application in various chemical syntheses and pharmacological formulations. Detailed analysis of these properties can be found through studies focusing on similar tetrahydroquinoline derivatives (Bougheloum et al., 2013).

Chemical Properties Analysis

The chemical behavior of tetrahydroquinoline sulfonamides, including reactivity, stability, and interactions with other molecules, is central to their utility in medicinal chemistry and materials science. The sulfonamide group, in particular, imparts unique chemical properties that enable these compounds to act as inhibitors or reactants in various biological and chemical processes (Grunewald et al., 2006).

科学的研究の応用

Synthesis and Potential Biological Activity

- Researchers have explored the synthesis of tetrahydroquinolines, including structures related to n,n-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide, through Lewis Acid-promoted Friedel-Crafts cyclizations. Such compounds have shown potential as peroxisome proliferator-activated receptor agonists, indicating possible applications in treating type-2 diabetes (Bunce, Cain, & Cooper, 2013).

Anticancer Properties

- A study involving the synthesis of a piperidine ring-fused aromatic sulfonamide library, including N-arylsulfonyl 1,2,3,4-tetrahydroquinolines, demonstrated that these compounds induced oxidative stress and glutathione depletion in various cancer cells. Certain sulfonamides exhibited significant cytotoxic effects on leukemia, melanoma, glioblastoma, and other cancer cell lines (Madácsi et al., 2013).

Antiviral Activity

- A series of sulfonamide and urea derivatives of tetrahydroquinazolin, structurally related to n,n-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide, were synthesized and evaluated for their antiviral properties. One of the sulfonamide derivatives showed significantly higher antiviral activity against an avian paramyxovirus compared to the commercial antiviral drug Ribavirin (Selvakumar et al., 2018).

Fluorescent Thermometry

- The fluorescence intensity of a compound structurally similar to n,n-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide showed an unusual increase with rising temperature, suggesting its potential use in ratiometric fluorescent thermometry (Cao et al., 2014).

特性

IUPAC Name |

N,N-dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c1-13(2)16(14,15)10-5-6-11-9(8-10)4-3-7-12-11/h5-6,8,12H,3-4,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJDOUVNJGHHBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)NCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80969787 |

Source

|

| Record name | N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n,n-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide | |

CAS RN |

5455-83-4 |

Source

|

| Record name | NSC5450 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B1267244.png)

![2-[(4-Chlorophenyl)amino]acetohydrazide](/img/structure/B1267248.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B1267259.png)